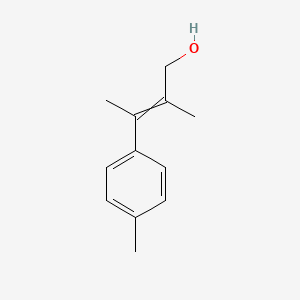![molecular formula C27H21Br3 B12526130 1,2,3-Tris[4-(bromomethyl)phenyl]benzene CAS No. 837420-64-1](/img/structure/B12526130.png)
1,2,3-Tris[4-(bromomethyl)phenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 71414887” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of CID 71414887 involves a series of synthetic steps that are carefully controlled to ensure the purity and yield of the final product. The synthetic routes typically involve the use of specific reagents and catalysts under controlled temperature and pressure conditions. For example, one method may involve the use of a Friedel-Crafts reaction followed by amidation and reduction steps .
Industrial Production Methods: In an industrial setting, the production of CID 71414887 is scaled up to meet the demand for research and commercial applications. The industrial methods often involve continuous flow processes and the use of automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize waste, making the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: CID 71414887 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties or to synthesize derivatives for specific applications .
Common Reagents and Conditions: The common reagents used in the reactions involving CID 71414887 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome .
Major Products Formed: The major products formed from the reactions of CID 71414887 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield quaternary ammonium cations, while reduction reactions may produce amine derivatives .
Applications De Recherche Scientifique
CID 71414887 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, it has potential therapeutic applications due to its unique properties. In industry, it is used in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of CID 71414887 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to CID 71414887 include other chemical entities with comparable structures and properties. These compounds may share similar functional groups or molecular frameworks, making them useful for comparative studies .
Uniqueness: These unique features make it a valuable compound for various scientific and industrial applications .
Conclusion
CID 71414887 is a versatile compound with significant potential in various fields of research and industry. Its unique properties and wide range of applications make it an important subject of study for scientists and researchers. By understanding its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds, we can better appreciate its value and potential.
Propriétés
Numéro CAS |
837420-64-1 |
|---|---|
Formule moléculaire |
C27H21Br3 |
Poids moléculaire |
585.2 g/mol |
Nom IUPAC |
1,2,3-tris[4-(bromomethyl)phenyl]benzene |
InChI |
InChI=1S/C27H21Br3/c28-16-19-4-10-22(11-5-19)25-2-1-3-26(23-12-6-20(17-29)7-13-23)27(25)24-14-8-21(18-30)9-15-24/h1-15H,16-18H2 |
Clé InChI |
OTNNOVWNZTXZNS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)C2=CC=C(C=C2)CBr)C3=CC=C(C=C3)CBr)C4=CC=C(C=C4)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


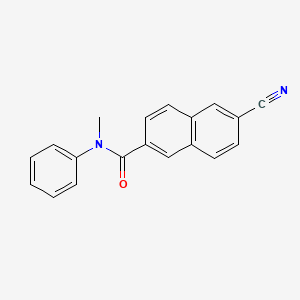
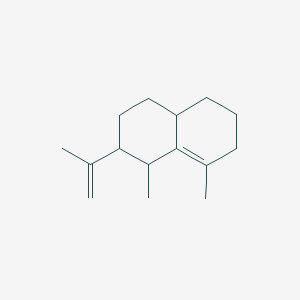
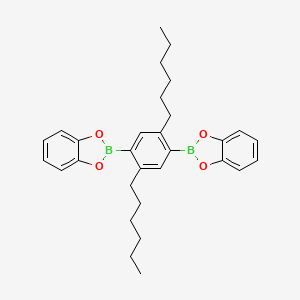
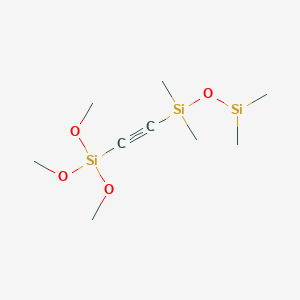
![1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-methyl-3-(5-pyrimidinyl)-](/img/structure/B12526070.png)
![Selenocyanic acid, [4-(1,1-dimethylethyl)phenyl]methyl ester](/img/structure/B12526072.png)
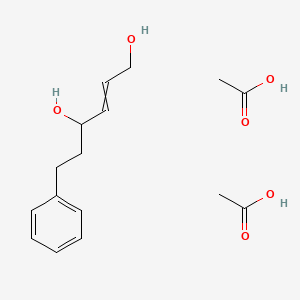
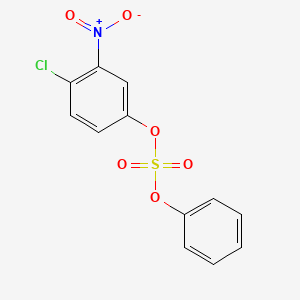
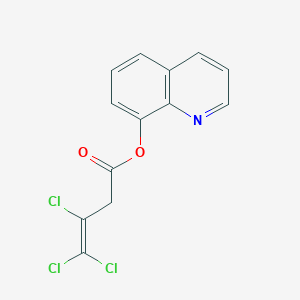
![({3-[2-(Furan-3-yl)ethyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12526092.png)
![2,2'-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide](/img/structure/B12526103.png)
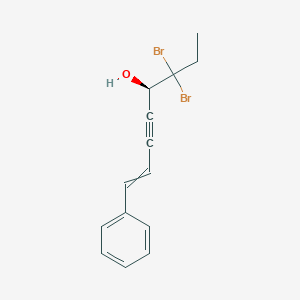
![N,N-Dimethyl-4-[2-(pentafluorophenyl)ethenyl]aniline](/img/structure/B12526114.png)
